molecular formula C11H13NO2 B6610142 N-ethyl-3-(2-oxoethyl)benzamide CAS No. 2228995-82-0

N-ethyl-3-(2-oxoethyl)benzamide

Cat. No.: B6610142
CAS No.: 2228995-82-0
M. Wt: 191.23 g/mol
InChI Key: PCFJEYQLISGQSC-UHFFFAOYSA-N
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Description

N-ethyl-3-(2-oxoethyl)benzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a benzamide core substituted with an N-ethyl group and a 2-oxoethyl side chain, a structure that suggests potential as a versatile building block or synthetic intermediate . The reactive aldehyde (oxo) group makes it a valuable precursor for further chemical transformations, such as forming secondary amine linkages through reductive amination, which is a common strategy in the synthesis of more complex molecules, including those with potential pharmacological activity . Researchers can utilize this compound in the development of novel chemical entities, as a starting material in scaffold diversification, or in the study of structure-activity relationships. The presence of both amide and keto-aldehyde functionalities in a single molecule provides a multi-functional platform for chemists. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-ethyl-3-(2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-12-11(14)10-5-3-4-9(8-10)6-7-13/h3-5,7-8H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFJEYQLISGQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most direct route to this compound involves coupling 3-(2-oxoethyl)benzoic acid with ethylamine. This method mirrors the synthesis of analogous benzamide derivatives reported in recent studies.

Synthesis of 3-(2-Oxoethyl)benzoic Acid

The 2-oxoethyl group (-CH2-C=O) at the benzene ring’s meta position can be introduced via:

  • Friedel-Crafts Acylation : Protecting benzoic acid as a methyl ester enables acetylation at the meta position using acetyl chloride and AlCl3. Subsequent hydrolysis yields 3-acetylbenzoic acid.

  • Cross-Coupling Reactions : Palladium-catalyzed coupling of 3-bromobenzoic acid with vinyl acetate, followed by oxidative cleavage of the double bond (e.g., ozonolysis), generates the 2-oxoethyl group.

Amide Bond Formation

Activation of 3-(2-oxoethyl)benzoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) facilitates coupling with ethylamine. For example:

  • Dissolve 3-(2-oxoethyl)benzoic acid (1 eq) in dichloromethane (DCM).

  • Add HATU (1 eq) and DIPEA (3 eq) to activate the carboxyl group.

  • Introduce ethylamine (1 eq) and stir at room temperature for 2 hours.

  • Purify via flash chromatography to isolate this compound.

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)>95%
Reaction Time2–4 hours

Ester Aminolysis Route

An alternative approach involves synthesizing methyl 3-(2-oxoethyl)benzoate followed by aminolysis with ethylamine. This method is adapted from patented benzamide syntheses.

Synthesis of Methyl 3-(2-Oxoethyl)benzoate

  • Friedel-Crafts Acylation : React methyl benzoate with acetyl chloride in the presence of AlCl3 to yield methyl 3-acetylbenzoate.

  • Oxidation : Convert the acetyl group to 2-oxoethyl using Jones reagent (CrO3/H2SO4).

Aminolysis with Ethylamine

  • Heat methyl 3-(2-oxoethyl)benzoate with excess ethylamine in ethylene glycol at 120°C for 2 hours.

  • Neutralize with HCl and purify via recrystallization.

Key Data :

ParameterValueSource
Yield65–72%
Purity (NMR)>98%

Advanced Functionalization Techniques

Protecting Group Strategies

To prevent undesired side reactions during 2-oxoethyl group installation, temporary protection of the carboxylic acid is critical:

  • Methyl Ester Protection : Convert benzoic acid to its methyl ester using SOCl2/MeOH, perform Friedel-Crafts acylation, and hydrolyze back to the acid using LiOH.

  • Silyl Ether Protection : Use tert-butyldimethylsilyl (TBS) groups for acid-sensitive reactions.

Solvent and Catalyst Optimization

  • Solvent Effects : DCM and DMF are preferred for coupling reactions due to their inertness and ability to dissolve polar intermediates.

  • Catalyst Systems : Aluminum isopropylate enhances ester aminolysis efficiency in non-polar solvents like xylene.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • HATU-Mediated Coupling : Higher yields (78–85%) but requires expensive reagents.

  • Ester Aminolysis : Lower cost but moderate yields (65–72%).

Purity and Byproducts

  • Coupling routes produce fewer byproducts due to selective activation.

  • Aminolysis may generate hydrolyzed acids, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzamide structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-ethyl-3-(2-oxoethyl)benzamide has shown potential as a therapeutic agent in various medical applications:

  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Diabetes Research : A study highlighted a series of benzamide derivatives, including those similar to this compound, which protect pancreatic β-cells from endoplasmic reticulum (ER) stress. These compounds exhibited significant β-cell protective activity, making them promising candidates for diabetes treatment .

Biological Studies

In biological research, this compound serves as a valuable tool for:

  • Enzyme Inhibition Studies : The compound may act as an inhibitor or modulator of specific enzymes, aiding in the understanding of enzyme functions and interactions within biological systems.
  • Ligand Binding Studies : It can be utilized in studies exploring ligand-receptor interactions, contributing to the development of new drugs targeting specific receptors.

Industrial Applications

In industrial chemistry, this compound is used as an intermediate for synthesizing more complex organic molecules. Its reactivity allows it to serve as a building block for various chemical transformations necessary in producing specialty chemicals.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparisons with other benzamide derivatives. Below is a table summarizing key differences:

Compound NameStructure VariationPotential Application
N-methyl-3-(2-oxoethyl)benzamideMethyl group instead of ethylSimilar anti-inflammatory properties
N-propyl-3-(2-oxoethyl)benzamidePropyl groupVarying physicochemical properties
N-ethyl-3-(2-hydroxyethyl)benzamideHydroxy group instead of ketoPotentially different biological activities

Case Study 1: Diabetes Treatment

A recent study investigated a series of benzamide derivatives, including those related to this compound, focusing on their ability to protect pancreatic β-cells from ER stress. One derivative demonstrated maximal protective activity at an EC50 value of 0.1 ± 0.01 μM, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of benzamides has shown that modifications in the benzamide structure can significantly affect their inhibitory capabilities. The structure of this compound allows for targeted modifications that enhance its effectiveness against specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via amide coupling (e.g., benzoyl chloride with amines) . The target compound likely follows a similar route, with 3-(2-oxoethyl)benzoic acid or chloride reacting with ethylamine.
  • Characterization : Standard methods include NMR, IR, and mass spectrometry. X-ray crystallography is used for unambiguous structural confirmation in crystalline analogs .

Table 2: Bioactivity Comparison

Compound Name Biological Activity Key Findings Reference
Thiazolidinone-bearing benzamides Antimicrobial, anticancer IC₅₀ = 18.59 µM (anticancer); QSAR highlights role of topological parameters
HDAC inhibitors (e.g., HPOB) HDAC6 inhibition 4000-fold selectivity for HDAC6 over HDAC1/8
N-(2-(benzylamino)-2-oxoethyl)benzamide Pancreatic β-cell protection Mitigates endoplasmic reticulum stress in β-cells
Azetidinone derivatives Anticancer (MCF7 cells) Moderate activity; influenced by chlorophenyl groups

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity.
  • Heterocycles: Pyridinone () or thiazolidinone () rings improve solubility and target engagement.

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : Analogs range from 242–405 g/mol. Lower MW compounds (e.g., ) may exhibit better bioavailability.
  • Polar Surface Area (PSA) : Compounds with hydroxy or carbonyl groups (e.g., ) have higher PSA, impacting membrane permeability.
  • LogP : The trifluoromethyl analog (LogP ~2.78) suggests moderate lipophilicity, balancing solubility and absorption.

Q & A

Basic: What are the established synthetic routes for N-ethyl-3-(2-oxoethyl)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with benzamide derivatives and introducing ethyl and oxoethyl groups via alkylation or condensation. Key steps include:

  • Amide bond formation : Reacting 3-(2-oxoethyl)benzoic acid with ethylamine under carbodiimide coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact yields. Catalytic bases like DMAP may accelerate reactions .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Confirm structure via 1H^1H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, oxoethyl carbonyl at δ 170–175 ppm) and 13C^{13}C NMR .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.1) .

Basic: How is the compound screened for preliminary biological activity in academic research?

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., IC50_{50} values in µM range) or antimicrobial activity (MIC against E. coli or S. aureus) .
  • Targeted screens : Enzyme inhibition (e.g., kinases) using fluorescence-based assays .
  • Data validation : Triplicate experiments with positive/negative controls to minimize variability .

Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzamide ring to enhance enzyme binding .
  • Optimize side chains : Replace ethyl with cyclopropyl to reduce metabolic degradation .
  • EC50_{50} validation : Use dose-response curves (0.1–100 µM) to quantify potency improvements .

Advanced: What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Orthogonal assays : Compare results from fluorescence-based vs. radiometric kinase assays .
  • Purity reassessment : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?

  • Co-solvents : Use PEG-400 or cyclodextrins for in vivo studies .
  • Prodrug design : Introduce phosphate esters at the oxoethyl group for enhanced aqueous solubility .
  • Salt formation : Prepare hydrochloride salts to improve crystallinity .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Kinase profiling : Screen against a panel of 50+ kinases using ATP-competitive binding assays .
  • Molecular docking : Predict binding poses with targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

Advanced: How can metabolic stability be evaluated to guide lead optimization?

  • Liver microsomal assays : Measure half-life (t1/2_{1/2}) in human microsomes with NADPH cofactors .
  • Metabolite ID : Use LC-MS/MS to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .
  • CYP inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .

Advanced: What scalable synthesis strategies mitigate challenges in multi-step reactions?

  • Flow chemistry : Continuous flow systems for amide coupling to reduce side products .
  • Catalyst recycling : Immobilize Pd catalysts for Suzuki-Miyaura cross-coupling steps .
  • Process analytical technology (PAT) : In-line FTIR to monitor reaction progress .

Advanced: How can computational modeling prioritize derivatives for synthesis?

  • QSAR models : Train on IC50_{50} data to predict bioactivity of virtual libraries .
  • ADMET prediction : Use SwissADME to filter compounds with poor permeability or high toxicity .
  • Free energy calculations : MM-GBSA to rank binding affinities for lead candidates .

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